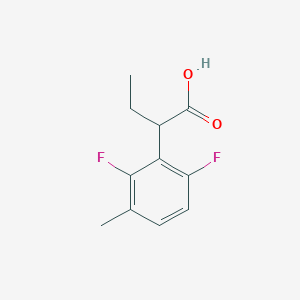

2-(2,6-Difluoro-3-methylphenyl)butanoic acid

Description

2-(2,6-Difluoro-3-methylphenyl)butanoic acid is a fluorinated aromatic carboxylic acid characterized by a butanoic acid backbone substituted at the second carbon with a 2,6-difluoro-3-methylphenyl group. The fluorine atoms and methyl group on the phenyl ring likely enhance metabolic stability and binding specificity compared to non-fluorinated analogs, a hypothesis supported by trends in related compounds .

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

2-(2,6-difluoro-3-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H12F2O2/c1-3-7(11(14)15)9-8(12)5-4-6(2)10(9)13/h4-5,7H,3H2,1-2H3,(H,14,15) |

InChI Key |

YYGMDYDPXFKXJL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1F)C)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds .

Scientific Research Applications

2-(2,6-Difluoro-3-methylphenyl)butanoic acid has several scientific research applications, including:

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)butanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Phenoxybutanoic Acid Derivatives

- MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid): Key differences: MCPB contains a phenoxy linker between the phenyl ring and butanoic acid, whereas 2-(2,6-difluoro-3-methylphenyl)butanoic acid has a direct C–C bond. Activity: MCPB acts as a herbicide (HRAC class O) via auxin mimicry . The phenoxy group facilitates translocation in plants, a trait absent in the target compound due to its direct linkage.

- 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid): Substituents: 2,4-DB has chlorine atoms at positions 2 and 4 on the phenyl ring, contrasting with the target compound’s 2,6-difluoro-3-methyl substitution. Selectivity: Chlorine’s electron-withdrawing effects enhance herbicidal activity, while fluorine’s smaller atomic radius and stronger electronegativity may reduce off-target interactions in non-plant systems .

Propionic Acid Derivatives

- 2-(Substituted oxygen)-3-(substituted phenyl)propionic acids: Chain length: Propionic acid derivatives (3-carbon backbone) exhibit shorter pharmacokinetic half-lives compared to butanoic acid analogs (4-carbon backbone). This difference may influence dosing regimens in therapeutic applications . Anti-inflammatory activity: Patent data highlight that fluorinated phenyl groups (e.g., 4-fluorophenyl) in propionic acid derivatives enhance cyclooxygenase (COX) inhibition. The target compound’s difluoro-methylphenyl group could offer similar advantages with improved steric hindrance .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(2,6-Difluoro-3-methylphenyl)butanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H12F2O2

- Molecular Weight : 230.22 g/mol

The presence of two fluorine atoms and a methyl group on the phenyl ring significantly influences its chemical reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in anti-inflammatory and analgesic contexts. Initial studies suggest interactions with various biomolecules, which may lead to therapeutic applications.

Potential Activities

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines.

- Analgesic Effects : It shows promise in pain relief mechanisms.

- Antimicrobial Activity : Investigations into its efficacy against bacterial and fungal strains are ongoing.

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a significant reduction in swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Case Study 2: Analgesic Efficacy

In another investigation, the analgesic properties were assessed using the tail-flick test in mice. The compound exhibited dose-dependent analgesia, with significant effects observed at higher doses (50 mg/kg) compared to standard analgesics like ibuprofen.

Case Study 3: Antimicrobial Properties

Research on antimicrobial activity showed that this compound had notable effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those for commonly used antibiotics, indicating strong potential for further development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory pathways. Molecular docking studies suggest favorable binding affinities with COX enzymes, which are crucial in the inflammatory response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.